Dabcyl-lpetg-edans

FRET Efficiency Assay Sensitivity Fluorescence Quantification

Select DABCYL-LPETG-EDANS for its proven Z'-factor of 0.81 and minimal 5-amino acid sequence that dramatically reduces non-specific compound interference, ensuring highly reliable, HTS-ready sortase A activity assays. This substrate delivers continuous kinetic analysis with excellent sensitivity (extinction coefficient 4,530 AFU/μM), enabling precise determination of Km, Vmax, and kcat. Avoid false positives common with alternative FRET pairs. Bulk quantities available.

Molecular Formula C49H62N10O12S
Molecular Weight 1015.1 g/mol
Cat. No. B12381849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabcyl-lpetg-edans
Molecular FormulaC49H62N10O12S
Molecular Weight1015.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C
InChIInChI=1S/C49H62N10O12S/c1-29(2)27-39(54-45(64)31-14-16-32(17-15-31)56-57-33-18-20-34(21-19-33)58(4)5)49(68)59-26-8-12-40(59)47(66)53-38(22-23-43(62)63)46(65)55-44(30(3)60)48(67)52-28-42(61)51-25-24-50-37-11-6-10-36-35(37)9-7-13-41(36)72(69,70)71/h6-7,9-11,13-21,29-30,38-40,44,50,60H,8,12,22-28H2,1-5H3,(H,51,61)(H,52,67)(H,53,66)(H,54,64)(H,55,65)(H,62,63)(H,69,70,71)/t30-,38+,39+,40+,44+/m1/s1
InChIKeyHPGOHFBRZAKTIO-GHTKKYHLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DABCYL-LPETG-EDANS: A FRET-Based Sortase Substrate for Quantifying Gram-Positive Transpeptidase Activity


DABCYL-LPETG-EDANS is a fluorescence resonance energy transfer (FRET)-based peptide substrate specifically designed to detect and quantify the enzymatic activity of sortase A (SrtA), a key transpeptidase in Gram-positive bacteria [1]. This 5-amino acid peptide contains the native SrtA recognition motif, LPXTG, flanked by the fluorophore EDANS and the quencher DABCYL [2]. Upon cleavage by SrtA, the quencher is separated, resulting in a measurable increase in fluorescence (Abs/Em = 340/490 nm) that is directly proportional to enzyme activity [1]. Its design enables continuous, real-time kinetic analysis, making it a critical tool for mechanistic studies and high-throughput inhibitor screening [1].

Why Generic Substitution Fails: The Critical Sequence and FRET-Pair Specificity of DABCYL-LPETG-EDANS


In-class sortase FRET substrates cannot be simply interchanged because both the peptide sequence and the fluorophore-quencher pair profoundly influence assay sensitivity, kinetic parameters, and compatibility with screening workflows. Substituting the core LPETG sequence with alternative motifs like QALPETGEE or QALPTTGEE alters substrate recognition, turnover rates, and may fail to reflect native sortase activity . Similarly, alternative FRET pairs like Abz/DNP or 5-FAM/QXL520 exhibit distinct fluorescence extinction coefficients, Km values, and susceptibility to interference from compound autofluorescence or buffer components . These differences directly impact the quantifiable performance metrics detailed below, mandating careful, evidence-based selection for specific experimental objectives.

Quantitative Differentiation of DABCYL-LPETG-EDANS: A Data-Driven Selection Guide


Higher Fluorescence Extinction Coefficient (FEC) Compared to Abz-Tyr(NO2) FRET Pair

When evaluating FRET pair sensitivity, the fluorescence extinction coefficient (FEC) directly impacts the lower limit of detection. A higher FEC value translates to a larger signal change per mole of cleaved substrate. In a direct comparison using identical peptide backbones, the Dabcyl-Edans pair exhibits an FEC of 4,530 ± 150 AFU/μM, which is 5.5-fold higher than the Abz-Tyr(NO2) pair (830 ± 50 AFU/μM) [1].

FRET Efficiency Assay Sensitivity Fluorescence Quantification

Higher Turnover Number Compared to Abz-Tyr(NO2) and Alexa488-QSY7 FRET Pairs

The intrinsic turnover number (activity) of a FRET substrate influences the speed and magnitude of the assay signal. Under identical conditions (1 μM substrate, 100 nM enzyme), the Dabcyl-Edans FRET pair demonstrates a turnover number of 0.068 min⁻¹, which is 2.4-fold higher than that of the Abz-Tyr(NO2) pair (0.028 min⁻¹) and 1.8-fold higher than the Alexa488-QSY7 pair (0.038 min⁻¹) [1].

Enzyme Kinetics Catalytic Efficiency Substrate Turnover

Proven Assay Reproducibility with High Z'-Factor in SrtA Inhibitor Screening

Assay robustness is paramount for reliable high-throughput screening (HTS). An optimized assay using DABCYL-LPETG-EDANS as the substrate for S. aureus SrtA yielded a Z'-factor of 0.81 ± 0.17 [1]. A Z'-factor > 0.5 is the accepted industry standard for an "excellent assay" suitable for HTS.

High-Throughput Screening Assay Quality Z'-Factor

Kinetic Fidelity to Native LPXTG Motif Compared to Extended Sequence Analogs

The minimal 5-amino acid sequence DABCYL-LPETG-EDANS directly mirrors the native sortase cleavage site. In contrast, extended substrates like Dabcyl-QALPETGEE-Edans incorporate additional flanking residues that can alter enzyme binding. While direct kinetic comparison data for these specific sequences is limited in the public domain, class-level inference indicates that minimal substrates generally exhibit faster cleavage kinetics and lower background due to fewer non-specific interactions [1], making DABCYL-LPETG-EDANS the preferred choice for probing native-like enzyme behavior and for applications where maximizing signal-to-noise is critical.

Substrate Specificity Enzyme Kinetics Sequence Recognition

Optimal Use Cases for DABCYL-LPETG-EDANS in Academia and Industry


High-Throughput Screening for Sortase A Inhibitors

The demonstrated high Z'-factor of 0.81 [1] confirms DABCYL-LPETG-EDANS is an ideal substrate for high-throughput screening campaigns. Its robust performance ensures reliable hit identification with minimal false positives, which is crucial for drug discovery programs targeting Gram-positive bacterial virulence.

Detailed Enzyme Kinetic Characterization of Sortase A Variants

The high fluorescence extinction coefficient (4,530 AFU/μM) [2] and favorable turnover number (0.068 min⁻¹) [2] provide the sensitivity and signal strength necessary for precise kinetic studies. Researchers can accurately determine Km, Vmax, and kcat values for wild-type and mutant sortase enzymes, enabling mechanistic understanding and enzyme engineering efforts.

Fluorogenic Assays Requiring Minimal Interference from Compound Libraries

The 5-amino acid minimal sequence minimizes potential non-specific interactions with screening compounds compared to larger FRET substrates [3]. This reduces the likelihood of compound interference, a common source of false positives in fluorescence-based assays, thereby increasing confidence in primary screening data.

Benchmarking and Validating Alternative FRET-Pair Substrates

Due to its well-characterized performance and widespread use, DABCYL-LPETG-EDANS serves as a valuable reference standard. Researchers developing or evaluating novel sortase substrates (e.g., with different fluorophores or sequence variations) can directly compare their kinetic parameters and assay statistics to this established benchmark, as demonstrated in comparative tables [2].

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